molecular formula C5H6BrF3O B2899457 3-Bromo-1,1,1-trifluoropentan-2-one CAS No. 382-94-5

3-Bromo-1,1,1-trifluoropentan-2-one

Cat. No. B2899457
CAS RN: 382-94-5
M. Wt: 219.001
InChI Key: BRWCVQHZTNNLPG-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoropentan-2-one is a type of organic compound . It is used in the preparation of halomethyl ketones and hydrates as fungicides . It behaves as a thiol-reactive trifluoromethyl probe .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions . For instance, it reacts with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate to yield ethyl 2,4-bis (trifluoromethyl)-4-hydroxydihydro-3-furoate .


Molecular Structure Analysis

The molecular formula of this compound is C5H6BrF3O . The molecular weight is 219 .


Chemical Reactions Analysis

This compound participates in various chemical reactions . For example, it reacts with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate to yield ethyl 2,4-bis (trifluoromethyl)-4-hydroxydihydro-3-furoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C5H6BrF3O and molecular weight 219 . More detailed properties are not available in the search results.

Scientific Research Applications

3-Bromo-1,1,1-trifluoropentan-2-one has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a reactant in the preparation of pharmaceuticals. Additionally, this compound has been used as a solvent for the extraction of natural products, such as polyphenols, from plant materials. Furthermore, this compound has been used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trifluoropentan-2-one is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This property enables this compound to act as a catalyst in various chemical reactions, such as the production of polymers and the preparation of pharmaceuticals. Additionally, this compound has been shown to interact with proteins and enzymes, which suggests that it may play a role in regulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound can interact with proteins and enzymes, suggesting that it may have an effect on their activity. Additionally, this compound has been shown to have cytotoxic effects in certain cell lines, indicating that it may have an effect on cell metabolism. Finally, this compound has been shown to have antimicrobial properties, suggesting that it may be useful in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

3-Bromo-1,1,1-trifluoropentan-2-one has several advantages for use in laboratory experiments. It is a colorless liquid with a low boiling point, making it an ideal solvent for various chemical reactions. Additionally, this compound has been shown to interact with proteins and enzymes, making it useful for studying their structure and function. Finally, this compound has been shown to have antimicrobial properties, making it useful for studying the mechanism of action of drugs.
However, this compound also has some limitations for use in laboratory experiments. It has been shown to have cytotoxic effects in certain cell lines, indicating that it may be toxic to cells. Additionally, this compound is a volatile compound, meaning that it can easily evaporate, making it difficult to work with.

Future Directions

For research include exploring the compound’s potential as an antimicrobial agent, investigating its role in regulating protein and enzyme activity, and studying its potential as a catalyst in the production of polymers and pharmaceuticals. Additionally, it will be important to further investigate the compound’s cytotoxic effects in order to better understand its potential toxicity to cells. Finally, further research is needed to understand the mechanism of action of 3-Bromo-1,1,1-trifluoropentan-2-one in order to take full advantage of its potential applications.

Synthesis Methods

3-Bromo-1,1,1-trifluoropentan-2-one can be synthesized by a variety of methods, including nucleophilic substitution, halogenation, and reduction. In a nucleophilic substitution reaction, this compound is produced when a nucleophile, such as a halide, reacts with an electrophile, such as an alkene. Halogenation involves the reaction of a halogen, such as bromine, with an alkene to produce this compound. Finally, this compound can be produced through a reduction reaction, wherein an alkene is reduced to an alcohol.

Safety and Hazards

When handling 3-Bromo-1,1,1-trifluoropentan-2-one, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

3-bromo-1,1,1-trifluoropentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3O/c1-2-3(6)4(10)5(7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWCVQHZTNNLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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